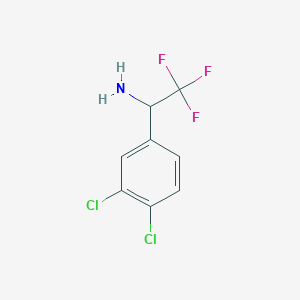

1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Description

Significance of Trifluoromethylated Amines in Chemical Sciences

Trifluoromethylated amines are a class of organic compounds that have garnered considerable attention in the chemical sciences, particularly in the realm of medicinal chemistry. The introduction of a trifluoromethyl (CF3) group into an amine-containing molecule can profoundly alter its physicochemical properties in ways that are often beneficial for biological applications.

One of the key effects of trifluoromethylation is an increase in lipophilicity, which can enhance a molecule's ability to cross cell membranes. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can lower the basicity of the amine, which can be advantageous in modulating the pharmacokinetic profile of a drug candidate. The CF3 group is also known for its high metabolic stability, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. This can lead to a longer biological half-life for compounds containing this moiety.

In some contexts, the α-trifluoromethyl amine motif can act as a bioisostere for an amide group, offering a proteolytically stable replacement in peptide-based drug candidates. The synthesis of trifluoroethylamine-containing compounds is an active area of research, with various methods being developed to incorporate this valuable functional group into diverse molecular scaffolds. researchgate.net

Key Properties Conferred by the Trifluoromethyl Group:

| Property | Effect of Trifluoromethyl Group |

| Lipophilicity | Generally Increased |

| Metabolic Stability | Enhanced |

| Basicity of Amine | Decreased |

| Bioisosterism | Can act as an amide surrogate |

Overview of Dichlorophenyl Moieties in Bioactive Compounds

The dichlorophenyl group is a common structural feature in a wide array of bioactive compounds, spanning pharmaceuticals, and agrochemicals. The presence and position of the chlorine atoms on the phenyl ring can significantly influence a molecule's biological activity, selectivity, and metabolic fate.

Dichlorophenyl moieties are found in compounds designed to interact with a variety of biological targets, including enzymes and cellular receptors. For instance, dichlorophenyl-containing molecules have been investigated as inhibitors of various enzymes. The chlorine atoms can engage in specific halogen bonding interactions with the protein target, contributing to the binding affinity and selectivity of the compound.

In the context of pesticides and herbicides, the dichlorophenyl group often contributes to the molecule's efficacy and environmental persistence. The lipophilic nature of the chlorinated ring can facilitate transport across biological membranes to reach the target site of action.

Research Trajectory and Current Academic Focus on 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

While extensive academic literature specifically detailing the synthesis, properties, and applications of this compound is not abundant, its research trajectory can be inferred from the intense interest in its constituent parts and its availability as a research chemical. alchempharmtech.com The compound represents a logical convergence of two highly valued structural motifs in modern drug discovery and agrochemical research: the trifluoroethylamine unit and the dichlorophenyl group.

Current academic focus on this compound is likely centered on its use as a synthetic intermediate. Researchers in medicinal and materials chemistry are likely to acquire this compound to incorporate the 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethyl moiety into larger, more complex molecules. The goal of such research would be to systematically explore how the combination of the trifluoromethyl group and the dichlorophenyl ring influences the biological activity, selectivity, and pharmacokinetic properties of the final compounds.

The synthesis of related structures, such as 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, has been described in the patent literature as an intermediate for pesticidally active compounds. epo.org This suggests that the academic and industrial research trajectory for this compound is geared towards the discovery of new bioactive agents. Future published research may feature this compound as a key starting material in the synthesis of novel therapeutic or agrochemical candidates.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2F3N/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3,7H,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVAQDAHAPUCCNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)N)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230504 | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-74-0 | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886369-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-α-(trifluoromethyl)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine

Historical Context of Synthetic Approaches to Trifluoroethylamines

The foundational work in the synthesis of simple trifluoroethylamines dates back to the 1940s. A notable early method was reported by Gilman and Jones in 1943, which involved the preparation of 2,2,2-trifluoroethylamine (B1214592) hydrochloride. cdnsciencepub.comacs.org This seminal work laid the groundwork for future advancements in the field. The initial process began with the catalytic hydrogenation of 2,2,2-trifluoroacetonitrile, which was itself derived from the dehydration of 2,2,2-trifluoroacetamide using phosphorus pentoxide. cdnsciencepub.com An alternative and more direct early route involved the reduction of trifluoroacetamide (B147638) with lithium aluminum hydride, which provided 2,2,2-trifluoroethylamine hydrochloride in higher yields of 68-75%. cdnsciencepub.com These early methods, while effective for the parent compound, were often harsh and not readily adaptable for the synthesis of more complex, substituted analogues like 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine.

Modern Synthetic Routes to this compound and Analogues

The synthesis of structurally complex and chiral α-(trifluoromethyl)arylmethylamines, including the target compound, has been a significant area of research, leading to the development of several sophisticated and efficient methodologies.

Asymmetric Synthesis and Chiral Induction Methods

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. Chiral induction methods for the synthesis of trifluoroethylamines have been developed to control the stereochemistry at the carbon atom bearing the amino and trifluoromethyl groups. cjps.org One prominent strategy involves the use of chiral auxiliaries, such as the tert-butanesulfinamide (tBS) reagent introduced by Ellman. nih.gov This method relies on the condensation of the chiral auxiliary with a ketone to form a sulfinylimine, which then undergoes diastereoselective transformations. nih.gov The auxiliary guides the stereochemical outcome of subsequent reactions and can be removed under mild conditions to afford the chiral primary amine. nih.gov Another approach is the use of chiral catalysts that can differentiate between the two faces of a prochiral substrate. nih.gov

Palladium-Catalyzed Enantioselective Approaches to α-(Trifluoromethyl)arylmethylamines

Palladium catalysis has emerged as a powerful tool for the enantioselective synthesis of α-(trifluoromethyl)arylmethylamines. A significant advancement in this area is the palladium(II)-catalyzed addition of arylboronic acids to imines derived from trifluoroacetaldehyde (B10831). core.ac.ukbeilstein-journals.org This method allows for the direct formation of the carbon-carbon bond between the aryl ring and the trifluoromethyl-bearing carbon. The use of chiral ligands, such as pyridine-oxazolines (PyOX), is critical for achieving high enantioselectivity. nih.govresearchgate.netrsc.orgrsc.org These reactions can be performed under relatively mild conditions and tolerate a range of functional groups on the arylboronic acid. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Arylation for the Synthesis of α-(Trifluoromethyl)arylmethylamines

| Arylboronic Acid | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Phenylboronic acid | Pd(O₂CCF₃)₂ / (S)-t-Bu-PyOX | 85 | 96 |

| 4-Methoxyphenylboronic acid | Pd(O₂CCF₃)₂ / (S)-t-Bu-PyOX | 91 | 97 |

| 4-Chlorophenylboronic acid | Pd(O₂CCF₃)₂ / (S)-t-Bu-PyOX | 78 | 95 |

| 3-Chlorophenylboronic acid | Pd(O₂CCF₃)₂ / (S)-t-Bu-PyOX | 82 | 94 |

This table presents representative data from studies on analogous compounds to illustrate the efficacy of the palladium-catalyzed approach.

Reactions Involving 1,1,1-Trifluorodiazoethane Precursors

1,1,1-Trifluorodiazoethane (CF₃CHN₂) is a reactive intermediate that can be employed in the synthesis of trifluoroethylamines. acs.orgresearchgate.netspringernature.com The historical synthesis of this reagent was first described by Gilman and Jones. researchgate.net Modern applications of trifluorodiazoethane often involve its in-situ generation from safer precursors, such as trifluoroacetaldehyde N-tosylhydrazone, to mitigate the hazards associated with the free diazo compound. springernature.com One synthetic strategy involves the reaction of trifluorodiazoethane with aldehydes and amines in a silver-catalyzed three-component reaction to produce trifluoromethylated enamines, which can be further transformed into the desired amines. researchgate.net

Preparation from Halogenated Phenyl Ketones and Amines

A prevalent and direct method for the synthesis of this compound is the reductive amination of the corresponding ketone, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone. nih.govresearchgate.netmdma.chresearchgate.net This two-step, one-pot process involves the initial reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an imine intermediate. harvard.edu This intermediate is then reduced in situ to the desired amine. harvard.edu Various reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. mdma.chharvard.edu For asymmetric synthesis, the reduction of the intermediate ketimine can be achieved using chiral catalysts. researchgate.netnih.govacs.org A highly efficient method is the ruthenium-catalyzed asymmetric reductive amination, which uses hydrogen gas as the reductant and a chiral ruthenium complex as the catalyst. researchgate.netnih.govacs.org This approach provides access to enantiomerically enriched α-(trifluoromethyl)arylmethylamines with high yields and excellent enantioselectivities. researchgate.netnih.govacs.org

Table 2: Ruthenium-Catalyzed Asymmetric Reductive Amination of Aryl Trifluoromethyl Ketones

| Aryl Group | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Methylphenyl | Ru/C3-TunePhos | 92 | 95 |

| 4-Methoxyphenyl | Ru/C3-TunePhos | 85 | 97 |

| 4-Chlorophenyl | Ru/C3-TunePhos | 88 | 96 |

| 3-Chlorophenyl | Ru/C3-TunePhos | 81 | 94 |

This table showcases the effectiveness of ruthenium catalysts in the asymmetric reductive amination of various substituted aryl trifluoromethyl ketones, providing a model for the synthesis of the 3,4-dichloro-substituted target compound.

Novel Reagents and Catalysts in Trifluoroethylamine Synthesis

The advancement of synthetic methodologies for trifluoroethylamines is intrinsically linked to the development of novel reagents and catalysts. In the realm of asymmetric synthesis, chiral ligands play a pivotal role. Pyridine-oxazoline (PyOX) ligands have proven to be highly effective in palladium-catalyzed reactions, enabling high levels of enantiocontrol. nih.govresearchgate.netrsc.orgrsc.org The electronic and steric properties of these ligands can be fine-tuned to optimize the catalytic activity and selectivity for specific substrates.

For reductive amination, ruthenium catalysts bearing chiral phosphine (B1218219) ligands, such as those from the TunePhos family, have demonstrated exceptional performance in the asymmetric hydrogenation of trifluoromethyl ketimines. researchgate.netacs.org These catalytic systems are highly efficient, often requiring low catalyst loadings, and operate under practical conditions. researchgate.netacs.org

The development of stable and easy-to-handle precursors for reactive intermediates like 1,1,1-trifluorodiazoethane, such as N-tosylhydrazones, represents another significant innovation. springernature.com These reagents circumvent the need to handle the potentially explosive diazo compound directly, thereby enhancing the safety and practicality of these synthetic routes. springernature.com

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthesis of this compound necessitates careful control over chemo-, regio-, and stereoselectivity. A prominent and effective strategy involves the asymmetric reductive amination of the precursor ketone, 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone.

Chemo- and Regioselectivity: The primary challenge in chemoselectivity lies in the selective reduction of the imine intermediate in the presence of the starting ketone. This is typically achieved by performing the reaction in a stepwise manner or by using a reducing agent that is more reactive towards the C=N bond than the C=O bond. For instance, sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often employed for their selective reduction of imines under mildly acidic conditions, which favor imine formation. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.com The regioselectivity is generally not a concern in this specific transformation as the amine addition to the ketone carbonyl is the only plausible reaction pathway.

Stereoselectivity: The crucial aspect of the synthesis is controlling the stereochemistry at the newly formed chiral center. This is achieved through several asymmetric strategies:

Use of Chiral Auxiliaries: A well-established method involves the condensation of the ketone with a chiral amine, such as a derivative of (R)- or (S)-α-phenylethylamine, to form a chiral imine or enamine. Subsequent diastereoselective reduction of this intermediate, followed by removal of the chiral auxiliary, yields the desired enantiomer of the target amine. The facial selectivity of the reduction is directed by the steric hindrance of the chiral auxiliary.

Catalytic Asymmetric Reduction: A more atom-economical approach is the direct catalytic asymmetric reduction of an achiral imine, formed from the ketone and an achiral source of nitrogen like ammonia or benzylamine. rsc.org This transformation can be mediated by chiral catalysts, often based on transition metals like rhodium, iridium, or ruthenium, complexed with chiral phosphine ligands. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity. researchgate.net

Diastereoselective Trifluoromethylation: An alternative strategy involves the diastereoselective addition of a trifluoromethyl nucleophile to a chiral sulfinimine derived from 3,4-dichlorobenzaldehyde. This method, popularized by Ellman, utilizes an enantiopure tert-butanesulfinamide as a chiral auxiliary to direct the stereochemical outcome of the trifluoromethylation step. researchgate.net Subsequent removal of the sulfinyl group affords the chiral amine.

The general reaction scheme for the asymmetric reductive amination is depicted below:

| Step | Reactants | Reagents/Catalysts | Intermediate/Product | Selectivity Control |

| 1 | 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone, Chiral Amine (e.g., (R)-α-phenylethylamine) | Acid catalyst | Chiral Imine | - |

| 2 | Chiral Imine | Reducing agent (e.g., NaBH₄) | Diastereomeric Amines | Diastereoselectivity |

| 3 | Diastereomeric Amines | Hydrogenolysis (e.g., H₂, Pd/C) | Enantiomerically enriched this compound | - |

Table 1: Illustrative Synthetic Pathway via Chiral Auxiliary

Scale-Up Considerations for Research and Pre-Development

Transitioning the synthesis of this compound from laboratory scale to research and pre-development quantities introduces several practical considerations:

Reagent Cost and Availability: The cost and availability of starting materials, particularly the fluorinated ketone precursor and any chiral catalysts or auxiliaries, become significant factors. Processes that utilize inexpensive and readily available reagents are preferred.

Process Safety and Handling: The use of potentially hazardous reagents such as metal hydrides (e.g., NaBH₄) and flammable solvents requires robust safety protocols and specialized equipment for safe handling on a larger scale.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for ensuring consistent yields, purity, and minimizing energy consumption. Catalytic methods are often favored over stoichiometric ones due to reduced waste and milder reaction conditions.

Purification and Isolation: The development of efficient and scalable purification methods is critical. Crystallization or distillation are generally preferred over chromatographic methods for large-scale production due to cost and throughput. The formation of crystalline salts of the amine product can facilitate purification and handling.

Waste Management: The environmental impact of the synthesis must be considered. This includes minimizing the generation of hazardous waste streams and developing methods for their safe disposal or recycling.

| Parameter | Laboratory Scale | Research/Pre-Development Scale |

| Batch Size | Milligrams to grams | Grams to kilograms |

| Purification | Chromatography | Crystallization, Distillation |

| Reagent Choice | High reactivity/selectivity prioritized | Cost, safety, and availability are key |

| Safety | Standard laboratory practices | Rigorous process safety management |

| Cost Analysis | Often secondary | Critical for project viability |

Table 2: Comparison of Scale-Up Considerations

Synthetic Challenges and Future Directions in Preparative Chemistry

The synthesis of this compound is not without its challenges, which also point towards future research directions:

Current Synthetic Challenges:

Stereocontrol: Achieving high levels of enantioselectivity consistently, especially on a larger scale, remains a primary challenge. The development of more robust and efficient chiral catalysts or auxiliaries is an ongoing area of research.

Fluorine Chemistry: The introduction and manipulation of the trifluoromethyl group can be challenging. Trifluoromethylated starting materials can be expensive, and reactions involving them may require specific conditions.

Purification: The separation of enantiomers or diastereomers can be difficult and often requires specialized techniques like chiral chromatography, which can be costly and time-consuming for larger quantities.

Byproduct Formation: Side reactions, such as over-reduction or racemization, can lead to the formation of impurities that are difficult to remove from the final product.

Future Directions:

Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a promising green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. These biocatalytic routes can operate under mild conditions and often exhibit excellent enantioselectivity.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages for the synthesis of this compound, including improved safety, better control over reaction parameters, and the potential for higher throughput and easier scale-up.

Development of Novel Catalysts: The design of new, more active, and selective catalysts, particularly those based on earth-abundant and non-toxic metals, is a key area of future research. This could lead to more cost-effective and sustainable synthetic routes.

Direct C-H Amination: The development of methods for the direct asymmetric amination of C-H bonds would represent a significant step forward in terms of atom economy and synthetic efficiency, potentially bypassing the need for a pre-functionalized ketone starting material.

Structure Activity Relationship Sar Studies of 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine and Its Analogues

Overview of SAR Methodologies Applied to Trifluoromethylated Compounds

The study of trifluoromethylated compounds like 1-(3,4-dichloro-phenyl)-2,2,2-trifluoro-ethylamine employs a range of SAR methodologies to elucidate the relationship between chemical structure and biological function. These methods are essential for optimizing lead compounds in drug discovery.

A primary approach involves the systematic synthesis of analogues . This classical methodology involves modifying specific parts of the lead molecule and assessing the impact on its biological activity. For trifluoromethylated compounds, this could involve altering the substitution pattern on the aromatic ring, changing the nature of the amine, or modifying the trifluoromethyl group itself.

Computational and theoretical methods play a significant role in modern SAR studies. Techniques such as molecular modeling and quantum mechanical calculations can predict how structural changes will affect a molecule's interaction with its biological target. For instance, these methods can be used to estimate binding affinities and explore the conformational preferences of different analogues.

Fluorine scanning is a specific SAR strategy where fluorine atoms or trifluoromethyl groups are systematically introduced at various positions in a molecule. This helps to probe the electronic and steric requirements of the binding site and can lead to improvements in metabolic stability and binding affinity. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of a molecule, influencing its interactions with biological targets.

Another key methodology is the use of bioisosteric replacements . The trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom, but with distinct electronic and lipophilic properties. SAR studies often involve replacing the trifluoromethyl group with these or other groups to understand its specific contribution to the biological activity.

The following table summarizes common SAR methodologies applied to trifluoromethylated compounds:

| Methodology | Description | Application to Trifluoromethylated Compounds |

| Systematic Analogue Synthesis | Stepwise modification of a lead compound to probe the effect of structural changes on activity. | Altering phenyl ring substituents, modifying the amine, or replacing the trifluoromethyl group. |

| Computational Modeling | Use of computer simulations to predict molecular properties and interactions with biological targets. | Predicting binding affinities, conformational analysis, and electrostatic potential mapping. |

| Fluorine Scanning | Systematic introduction of fluorine or trifluoromethyl groups at various positions in a molecule. | Probing steric and electronic requirements of the target's binding pocket. |

| Bioisosteric Replacement | Substitution of a functional group with another that has similar physical or chemical properties. | Replacing the trifluoromethyl group with methyl, chloro, or other groups to understand its role. |

Influence of Dichlorophenyl Substitutions on Biological Activity

The 3,4-dichloro substitution pattern on the phenyl ring of this compound is a critical determinant of its biological activity. The position and nature of substituents on the aromatic ring can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, all of which affect its interaction with biological targets.

The presence of two chlorine atoms on the phenyl ring significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and access its target. The electron-withdrawing nature of the chlorine atoms also influences the electronic distribution within the aromatic ring, which can be crucial for specific binding interactions, such as pi-pi stacking or halogen bonding with the target protein.

The specific 3,4-disubstitution pattern is also important. Moving the chlorine atoms to other positions on the ring (e.g., 2,4- or 3,5-dichloro) would alter the molecule's shape and electronic properties, likely leading to a change in biological activity. SAR studies on related phenylalkylamines have shown that the substitution pattern on the phenyl ring is a key factor in determining potency and selectivity.

The table below illustrates hypothetical variations in biological activity based on the substitution pattern of the dichlorophenyl ring, a common practice in SAR studies to understand the impact of substituent positioning.

| Compound | Substitution Pattern | Postulated Biological Activity | Rationale |

| Lead Compound | 3,4-Dichloro | High | Optimal balance of lipophilicity and electronic properties for target binding. |

| Analogue 1 | 2,4-Dichloro | Moderate | Potential for steric hindrance at the 2-position, altering the binding conformation. |

| Analogue 2 | 3,5-Dichloro | Low to Moderate | Altered electronic distribution and dipole moment may lead to weaker interactions. |

| Analogue 3 | 4-Chloro | Low | Reduced lipophilicity and altered electronic profile compared to the dichloro analogues. |

| Analogue 4 | Unsubstituted | Very Low | Lack of halogen substituents significantly reduces lipophilicity and key electronic interactions. |

Role of the Trifluoroethylamine Moiety in Modulating Activity

The trifluoroethylamine moiety is a key pharmacophore that imparts unique properties to this compound. The trifluoromethyl (CF3) group has a profound impact on the molecule's physical, chemical, and biological characteristics.

The high electronegativity of the fluorine atoms makes the CF3 group a strong electron-withdrawing group. This can influence the pKa of the adjacent amine, making it less basic compared to its non-fluorinated counterpart. This modulation of basicity can be critical for the molecule's interaction with its biological target, as it can affect the strength of ionic interactions and hydrogen bonds.

The CF3 group also significantly increases the lipophilicity of the molecule, which, as previously mentioned, can enhance membrane permeability and target engagement. Furthermore, the C-F bond is exceptionally strong, making the CF3 group metabolically stable. This can lead to an increased half-life of the compound in biological systems.

Conformational and Stereochemical Effects on Biological Activity

This compound is a chiral molecule, existing as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The three-dimensional arrangement of the dichlorophenyl ring, the trifluoroethyl group, and the amine group around the chiral center is crucial for its interaction with the binding site of its target. One enantiomer may fit optimally into the binding pocket, allowing for favorable interactions, while the other enantiomer may bind with lower affinity or not at all.

Conformational analysis, often performed using computational methods, can help to understand the preferred spatial arrangements of the molecule. The bulky and electron-rich trifluoromethyl and dichlorophenyl groups will have preferred orientations to minimize steric hindrance and optimize electronic interactions. These conformational preferences will, in turn, dictate how the molecule presents itself to its biological target.

The differential activity of enantiomers is a key aspect of SAR studies for chiral compounds. It is common for one enantiomer to be significantly more active than the other, and in some cases, one enantiomer may have a different or even opposing biological effect.

| Enantiomer | Postulated Biological Activity | Rationale |

| (R)-Enantiomer | High | The spatial arrangement of the substituents allows for optimal binding to the chiral target site. |

| (S)-Enantiomer | Low | The mirror-image configuration results in a suboptimal fit and weaker interactions with the target. |

Exploration of Analogues and Derivatives through Systematic Modifications

The systematic modification of this compound is a cornerstone of the SAR exploration for this class of compounds. By methodically altering different parts of the molecule, researchers can map out the structural requirements for biological activity.

Modifications of the Phenyl Ring: Beyond altering the position of the chlorine atoms, other substituents can be introduced to the phenyl ring to probe the effects of electronics and sterics. For example, replacing the chlorine atoms with electron-donating groups (e.g., methyl, methoxy) or other electron-withdrawing groups (e.g., nitro, cyano) can provide valuable SAR data.

Modifications of the Ethylamine (B1201723) Chain: The length of the alkyl chain connecting the phenyl ring and the amine can be varied. Shortening or lengthening the chain would alter the distance between the key pharmacophoric elements and could impact binding affinity. Additionally, the amine itself could be modified, for instance, by N-alkylation or incorporation into a heterocyclic ring system.

Modifications of the Trifluoromethyl Group: As part of bioisosteric replacement studies, the trifluoromethyl group could be substituted with other groups to understand its specific contribution. Replacing it with a methyl group would remove the electronic and lipophilic benefits of the fluorine atoms, while replacement with a larger perfluoroalkyl chain could probe the steric tolerance of the binding site.

The following table provides examples of systematic modifications and their potential impact on biological activity.

| Modification | Example Analogue | Expected Impact on Activity |

| Phenyl Ring Substitution | 1-(4-Trifluoromethyl-phenyl)-2,2,2-trifluoro-ethylamine | May alter target selectivity and potency due to changes in electronic and steric properties. |

| Ethylamine Chain Length | 1-(3,4-Dichloro-phenyl)-3,3,3-trifluoro-propylamine | Likely to decrease activity due to suboptimal positioning of the amine and phenyl ring. |

| N-Alkylation | N-Methyl-1-(3,4-dichloro-phenyl)-2,2,2-trifluoro-ethylamine | May increase or decrease activity depending on the steric tolerance of the binding site. |

| Trifluoromethyl Replacement | 1-(3,4-Dichloro-phenyl)-ethylamine | Expected to have significantly lower activity due to the loss of the beneficial properties of the CF3 group. |

Quantitative Structure-Activity Relationships (QSAR) in Trifluoroethylamine Series

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the SAR of a series of compounds like the trifluoroethylamines. QSAR models attempt to correlate the biological activity of a set of molecules with their physicochemical properties, or "descriptors."

For a series of analogues of this compound, a QSAR model could be developed using descriptors such as:

Lipophilicity: Often represented by logP, the octanol-water partition coefficient.

Electronic Properties: Such as Hammett constants (σ) for substituents on the phenyl ring, or calculated atomic charges.

Steric Parameters: Like molar refractivity (MR) or Taft steric parameters (Es).

Topological Indices: Which describe the connectivity of the molecule.

A typical QSAR equation might take the following form:

log(1/C) = a(logP) - b(σ)² + c(MR) + d

Where:

C is the concentration of the compound required to produce a certain biological effect.

logP, σ, and MR are the physicochemical descriptors.

a, b, c, and d are coefficients determined by regression analysis.

By developing a statistically significant QSAR model, researchers can predict the biological activity of novel, yet-to-be-synthesized analogues. This can help to prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug discovery process. QSAR models can also provide insights into the nature of the interaction between the compounds and their biological target. For example, a strong correlation with logP might suggest that hydrophobic interactions are critical for binding.

Molecular Mechanisms and Biological Interactions of 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine in Preclinical Research

Cellular Pathway Modulation by 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine and its Derivatives

There is currently no specific information available in the scientific literature detailing the cellular pathways modulated by this compound. Research on analogous compounds containing the trifluoroethylamine moiety suggests that this chemical group can influence the biological activity of molecules, but pathway-specific data for the dichlorophenyl derivative is absent.

Preclinical In Vitro Pharmacological Evaluations

Comprehensive in vitro pharmacological data for this compound, such as binding affinities, IC50 values, or functional assay results, are not reported in the available literature. Studies on other compounds with dichlorophenyl and trifluoromethyl groups have explored their potential as inhibitors of various enzymes and receptors, but this cannot be directly extrapolated to the subject compound without specific experimental evidence.

Preclinical In Vivo Behavioral and Efficacy Studies (Mechanistic and Target Validation)

No in vivo behavioral or efficacy studies for this compound have been published. Therefore, information regarding its potential effects on animal behavior, its efficacy in disease models, or the validation of its biological targets in a whole-organism context is not available.

Theoretical and Computational Chemistry Approaches for 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine

Quantum Chemical Calculations (e.g., DFT studies, HOMO-LUMO analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. DFT methods are used to determine the optimized molecular geometry and to calculate various electronic parameters that govern the molecule's behavior.

For 1-(3,4-dichloro-phenyl)-2,2,2-trifluoro-ethylamine, DFT calculations would provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles. A crucial aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govsemanticscholar.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.govsemanticscholar.org A smaller energy gap suggests higher reactivity and lower stability. researchgate.net

Studies on similar dichlorophenyl compounds have utilized DFT to explore these electronic properties. nih.govresearchgate.net For instance, analysis of various dichloro-substituted aromatic compounds has shown how the position of the chlorine atoms influences the electron distribution and the HOMO-LUMO gap. researchgate.net The trifluoromethyl group, being a strong electron-withdrawing group, would also be expected to significantly impact the electronic landscape of the molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 6.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve to illustrate the typical output of DFT calculations.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov This technique provides a dynamic view of how a ligand, such as this compound, interacts with a biological target, like a protein or enzyme. nih.govproquest.com MD simulations can reveal the stability of the ligand-protein complex, the specific interactions that are maintained over time, and the conformational changes that both the ligand and the protein may undergo. mdpi.comirbbarcelona.org

Table 2: Illustrative Output from a Molecular Dynamics Simulation

| Parameter | Description | Typical Findings |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein or ligand from its initial position. | A stable RMSD indicates that the complex is in equilibrium. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | High RMSF values can indicate flexible regions of the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Identifies key residues involved in stable hydrogen bonding with the ligand. |

| Interaction Energy | Calculates the energy of interaction between the ligand and the protein. | A consistently favorable interaction energy suggests a stable binding. |

Note: This table describes the types of data generated from MD simulations, not specific results for the compound.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a small molecule, like this compound, might bind to the active site of a target protein. nih.govbiomedpharmajournal.org The primary goals of molecular docking are to predict the binding mode (the pose) of the ligand and to estimate its binding affinity. nih.gov

The process involves generating a large number of possible conformations of the ligand and placing them in the binding site of the protein. A scoring function is then used to estimate the strength of the interaction for each pose, with lower scores typically indicating a more favorable binding. mdpi.com The results of a docking study can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. mdpi.com

Table 3: Illustrative Molecular Docking Results

| Parameter | Predicted Value | Significance |

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger binding interaction. |

| Interacting Residues | Tyr123, Phe234, Ser345 | Amino acids in the binding pocket that form key interactions. |

| Hydrogen Bonds | Ser345 (2.9 Å) | Specific hydrogen bonds that stabilize the complex. |

| Inhibition Constant (Ki) (µM) | 2.5 | A lower value indicates a more potent inhibitor. |

Note: The values in this table are hypothetical and represent a typical output from a molecular docking study.

Conformational Analysis and Stereoelectronic Effects

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. iisjost.orgijpsr.com For a flexible molecule like this compound, understanding its conformational preferences is crucial, as the biologically active conformation may not be the one with the lowest energy. nih.govingentaconnect.com

Computational methods can be used to explore the potential energy surface of the molecule and identify the most stable conformers. This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. ijpsr.com The results can reveal the relative energies of different conformers and the energy barriers between them.

Stereoelectronic effects, which are the effects of orbital overlap on the structure and reactivity of a molecule, are also important. In this compound, the interactions between the orbitals of the dichlorophenyl ring, the ethylamine (B1201723) side chain, and the trifluoromethyl group will influence the preferred conformations.

Table 4: Illustrative Conformational Analysis Data

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-N-H) | Population (%) |

| 1 | 0.00 | 60 | 65 |

| 2 | 1.25 | 180 | 25 |

| 3 | 2.50 | -60 | 10 |

Note: This table is a hypothetical representation of the results of a conformational analysis.

In Silico Screening and Virtual Library Design for Analogues of this compound

In silico screening, or virtual screening, is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This can be done by either docking each molecule in the library to the target's binding site (structure-based virtual screening) or by searching for molecules that are similar to a known active compound (ligand-based virtual screening).

Starting with this compound as a lead compound, a virtual library of analogues could be designed. This would involve making systematic modifications to the structure, such as changing the substitution pattern on the phenyl ring, altering the side chain, or replacing the trifluoromethyl group. This library of virtual compounds could then be screened against a target of interest to identify analogues with potentially improved binding affinity or other desirable properties. easychair.org

Table 5: Illustrative Virtual Library of Analogues

| Analogue ID | R1 Substitution | R2 Substitution | Predicted Binding Affinity (kcal/mol) |

| Lead Compound | 3,4-dichloro | -CF3 | -8.5 |

| Analogue 1 | 3,4-difluoro | -CF3 | -8.2 |

| Analogue 2 | 3,4-dichloro | -CH3 | -7.8 |

| Analogue 3 | 2,4-dichloro | -CF3 | -8.7 |

| Analogue 4 | 3-chloro-4-fluoro | -CF3 | -8.6 |

Note: This table is a hypothetical example of a small virtual library and its screening results.

Prediction of Reactivity and Stability

The reactivity and stability of this compound can be predicted using quantum chemical calculations, particularly DFT. beilstein-journals.org As discussed in the HOMO-LUMO analysis section, the energy gap between these frontier orbitals is a good indicator of chemical reactivity. semanticscholar.org

In addition to the HOMO-LUMO gap, other reactivity descriptors can be calculated from the energies of these orbitals. These include chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). researchgate.net Chemical hardness is a measure of the resistance to charge transfer, with harder molecules being less reactive. semanticscholar.org The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons. These parameters are valuable for understanding the potential reactivity of the compound in different chemical environments. acs.org

Table 6: Illustrative Predicted Reactivity Descriptors

| Descriptor | Formula | Predicted Value | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 eV | Resistance to deformation of the electron cloud. |

| Chemical Softness (S) | 1 / (2η) | 0.16 eV-1 | A measure of the molecule's polarizability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.35 eV | The ability to attract electrons. |

| Electrophilicity Index (ω) | χ2 / (2η) | 3.00 eV | A measure of the propensity to accept electrons. |

Note: The values in this table are hypothetical and are intended to illustrate the types of reactivity descriptors that can be calculated.

Analytical Methodologies for 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for determining the molecular structure and electronic properties of 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the dichlorophenyl ring, the methine proton adjacent to the trifluoromethyl and amino groups, and the protons of the amino group. The splitting patterns (e.g., doublets, triplets, multiplets) would reveal the neighboring protons. For instance, the methine proton would likely appear as a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments in the molecule. Signals would be expected for the carbons of the dichlorophenyl ring, the methine carbon, and the carbon of the trifluoromethyl group. The carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. For a related precursor, 1-(3,4-dichloro-5-nitro-phenyl)-2,2,2-trifluoro-ethanone, the trifluoromethyl carbon appears as a quartet with a coupling constant (¹JC-F) of 290.5 Hz. google.comnih.gov

¹⁹F NMR: Fluorine-19 NMR is highly specific for fluorine-containing compounds. A single signal, typically a singlet, would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. Its chemical shift provides information about the electronic environment of the CF₃ group. In the precursor ketone, 1-(3,4-dichloro-5-nitro-phenyl)-2,2,2-trifluoro-ethanone, the ¹⁹F NMR signal appears at approximately -71.85 ppm. google.comnih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| ¹H (Aromatic) | 7.2 - 7.6 | m | |

| ¹H (CH) | 4.5 - 5.0 | q | ~7 Hz (H-F) |

| ¹H (NH₂) | 1.5 - 3.0 | br s | |

| ¹³C (Aromatic) | 125 - 140 | ||

| ¹³C (CH) | 55 - 65 | q | ~30-40 Hz (C-F) |

| ¹³C (CF₃) | ~125 | q | ~280-290 Hz (C-F) |

| ¹⁹F (CF₃) | -70 to -75 | s |

Note: This table contains predicted data based on general principles and data from similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching: Around 3300-3400 cm⁻¹ for the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-F stretching: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region for the trifluoromethyl group.

C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₈H₆Cl₂F₃N), the molecular weight is approximately 244.04 g/mol . appchemical.com The mass spectrum would show a molecular ion peak (M⁺) at m/z 244. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion, with M+2 and M+4 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would likely involve the loss of the trifluoromethyl group (CF₃) or cleavage of the bond between the methine carbon and the aromatic ring.

UV-Vis Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The dichlorophenyl group is the primary chromophore in this compound. The UV-Vis spectrum would likely show absorption bands in the ultraviolet region, characteristic of the π → π* transitions of the aromatic ring. The substitution pattern on the benzene (B151609) ring will influence the exact wavelength of maximum absorbance (λmax).

Chromatographic Separation and Purity Assessment in Research Laboratories (HPLC, GC)

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. Given that the compound is chiral, specialized chiral chromatography is necessary to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the method of choice for separating the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines. uantwerpen.begoogle.com The mobile phase would likely consist of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol. The separation would be monitored using a UV detector.

Gas Chromatography (GC): GC can be used to assess the purity of the compound, particularly for volatile impurities. For the separation of enantiomers by GC, a chiral capillary column would be required. These columns typically contain a cyclodextrin-based stationary phase.

Advanced Structural Elucidation Techniques (e.g., X-ray Crystallography of Related Compounds)

While no crystal structure for this compound is publicly available, X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the absolute configuration of a single enantiomer. The analysis of crystal structures of related fluorinated and chlorinated phenyl derivatives demonstrates the utility of this technique in unambiguously confirming molecular structures in this chemical class.

Quantitative Analysis Methods in Preclinical Research Matrices

The quantitative determination of this compound in preclinical research matrices, such as plasma, serum, or tissue homogenates, is crucial for pharmacokinetic and toxicokinetic studies. While specific validated methods for this particular compound are not extensively detailed in publicly available literature, established bioanalytical techniques for structurally related fluorinated amines and other small molecule drugs in biological fluids provide a strong framework for its quantification. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and preferred method for this purpose due to its high sensitivity, selectivity, and specificity.

A representative LC-MS/MS method for the quantification of this compound in a preclinical matrix like rat or mouse plasma would typically involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The initial and critical step is the extraction of the analyte from the complex biological matrix. This is necessary to remove proteins and other endogenous components that can interfere with the analysis. Common techniques include:

Protein Precipitation (PPT): This is a straightforward and widely used method where a solvent such as acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. thermofisher.com After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between the aqueous plasma sample and an immiscible organic solvent. It can offer a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE provides a more selective and cleaner sample by using a solid sorbent to retain the analyte, which is then eluted with a suitable solvent. This method is particularly useful for achieving low limits of quantification. nih.gov

An internal standard (IS), often a stable isotope-labeled version of the analyte, is typically added at the beginning of the sample preparation process to correct for variability in extraction and matrix effects. nih.gov

Chromatographic Separation: The prepared sample extract is then injected into an HPLC or UPLC (Ultra-Performance Liquid Chromatography) system for separation of the analyte from any remaining matrix components. A reversed-phase C18 or a phenyl-hexyl column is commonly employed for the separation of amine-containing compounds. nih.gov The mobile phase usually consists of a mixture of an aqueous component (e.g., water with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). nih.govrug.nl A gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation and peak shape. nih.govrug.nl

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode, and detected by a tandem mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is highly specific to the analyte, minimizing interference from other compounds. researchgate.net

The method would be validated according to international guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability to ensure reliable and reproducible results. rug.nlresearchgate.net

Below is an interactive data table summarizing a representative set of parameters for a quantitative LC-MS/MS method for this compound in a preclinical plasma matrix.

| Parameter | Details |

| Matrix | Rat Plasma |

| Sample Preparation | Protein precipitation with acetonitrile (1:3 v/v, plasma:acetonitrile) followed by centrifugation. thermofisher.com |

| Internal Standard | Stable isotope-labeled this compound (e.g., d4-labeled) |

| Instrumentation | UPLC system coupled to a triple quadrupole mass spectrometer nih.gov |

| Chromatographic Column | Phenyl-Hexyl, 3 µm, 2.0 x 150 mm nih.gov |

| Mobile Phase A | 10 mM Ammonium acetate (B1210297) with 0.1% formic acid in water nih.govrug.nl |

| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.govrug.nl |

| Flow Rate | 0.3 mL/min nih.gov |

| Gradient Elution | A linear gradient starting from 20% B, increasing to 80% B over several minutes nih.gov |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| MRM Transition | To be determined by direct infusion of the analyte and internal standard |

| Calibration Range | Expected to be in the low ng/mL to high ng/mL range, e.g., 1 - 1000 ng/mL |

| Validation | To be performed according to regulatory guidelines (e.g., FDA, EMA) |

Metabolic Investigations of 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine Preclinical/enzymatic Focus

In Vitro Metabolic Stability Studies in Isolated Enzyme Systems or Subcellular Fractions

In the preclinical evaluation of a new chemical entity such as 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, in vitro metabolic stability studies are fundamental. These experiments are designed to predict the compound's metabolic clearance in the body. Typically, the compound would be incubated with isolated enzyme systems, such as cytochrome P450 (CYP) enzymes, or with subcellular fractions like liver microsomes or S9 fractions. These fractions contain a rich complement of drug-metabolizing enzymes.

The stability of the parent compound is monitored over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS). The rate of disappearance of the compound allows for the calculation of its intrinsic clearance (CLint), a key parameter in predicting its hepatic clearance and subsequent half-life in living organisms.

Table 1: Representative Data Table for In Vitro Metabolic Stability

| System | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Human Liver Microsomes | 0 | 100 | Data Not Available | Data Not Available |

| 15 | Data Not Available | |||

| 30 | Data Not Available | |||

| 60 | Data Not Available | |||

| Rat Liver Microsomes | 0 | 100 | Data Not Available | Data Not Available |

| 15 | Data Not Available | |||

| 30 | Data Not Available | |||

| 60 | Data Not Available |

Note: This table is illustrative. No experimental data for this compound was found.

Identification of Major Metabolites and Enzymatic Pathways

Following the assessment of metabolic stability, the next critical step is the identification of the major metabolites formed. This process, often referred to as metabolite profiling or "met-ID," involves analyzing the incubation mixtures from the stability studies to detect and structurally characterize the biotransformation products of this compound.

Advanced analytical techniques, particularly high-resolution mass spectrometry, are employed to determine the chemical modifications to the parent molecule. Common metabolic reactions include oxidation, hydroxylation, N-dealkylation, and conjugation with endogenous molecules like glucuronic acid or sulfate. Identifying the primary enzymatic pathways, such as specific CYP isozymes (e.g., CYP3A4, CYP2D6), responsible for the metabolism is crucial for predicting potential drug-drug interactions.

Role of Fluorine in Metabolic Stability and Bioisosteric Replacements

The presence of fluorine, particularly the trifluoromethyl (-CF3) group, in this compound is expected to significantly influence its metabolic stability. nih.gov The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic cleavage by cytochrome P450 enzymes compared to a carbon-hydrogen bond. nih.gov This often results in a "metabolic blocking" effect, where the fluorinated position is resistant to oxidation, thereby increasing the compound's half-life. nih.gov

In drug design, fluorine is often used as a bioisostere for hydrogen to enhance metabolic stability and modulate physicochemical properties. nih.gov For instance, replacing a metabolically liable methyl group with a trifluoromethyl group can prevent oxidation at that site. The dichloro-phenyl moiety might also be subject to metabolic transformations, and the interplay between the halogen substitutions would be a key area of investigation.

Species Differences in In Vitro Metabolism Relevant to Preclinical Models

Understanding the differences in metabolism across various species is vital for the selection of appropriate animal models for further preclinical safety and efficacy studies. The expression and activity of drug-metabolizing enzymes, particularly CYP isozymes, can vary significantly between humans and common preclinical species like rats, mice, and dogs.

Comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species would be conducted for this compound. These studies would compare the rate of metabolism and the profile of metabolites generated in human versus animal systems. If significant differences are observed, it may impact the translation of preclinical data to human clinical outcomes.

Table 2: Representative Data Table for Species Comparison of Metabolite Formation

| Metabolite | Human Liver Microsomes (Peak Area) | Rat Liver Microsomes (Peak Area) | Mouse Liver Microsomes (Peak Area) |

| M1 (e.g., Hydroxylated) | Data Not Available | Data Not Available | Data Not Available |

| M2 (e.g., N-dealkylated) | Data Not Available | Data Not Available | Data Not Available |

| M3 (e.g., Glucuronide) | Data Not Available | Data Not Available | Data Not Available |

Note: This table is illustrative. No experimental data for this compound was found.

Future Research Directions and Challenges in 1 3,4 Dichloro Phenyl 2,2,2 Trifluoro Ethylamine Research

Development of Novel Synthetic Routes with Enhanced Sustainability and Atom Economy

A primary challenge in the production of complex molecules like 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine is the development of synthetic pathways that are not only efficient but also environmentally benign. The principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, are central to this endeavor. ispe.orgmdpi.com Future research must focus on creating novel synthetic routes that improve both sustainability and atom economy—a measure of how many reactant atoms are incorporated into the final product. acs.org

Key areas for development include:

Catalytic Methods: Moving away from stoichiometric reagents to catalytic systems can significantly reduce waste. pharmaceutical-technology.com Research into novel catalysts, such as those based on earth-abundant metals or biocatalysts (enzymes), could lead to more efficient and selective reactions for constructing the core structure of the target compound. mdpi.compfizer.com

Continuous Flow Synthesis: This technique allows for better control over reaction conditions, potentially increasing yield and safety while minimizing waste generation compared to traditional batch processing. ispe.org

Renewable Feedstocks and Greener Solvents: Investigating the use of renewable starting materials and replacing hazardous organic solvents with safer alternatives like water or bio-derived solvents is a critical goal for sustainable pharmaceutical manufacturing. ispe.orgacs.org

The table below compares traditional synthesis considerations with future green chemistry goals applicable to the synthesis of fluorinated amines. nih.govacs.orgresearchgate.net

| Metric | Traditional Approach | Green Chemistry Goal |

| Reagents | Often uses stoichiometric, hazardous reagents. | Employs catalytic, recyclable, and non-toxic reagents. |

| Solvents | Heavy reliance on volatile organic compounds (VOCs). | Prioritizes water, supercritical fluids, or biodegradable solvents. |

| Atom Economy | Can be low, with significant byproduct formation. | Maximizes the incorporation of reactant atoms into the final product. |

| Energy Use | Often requires high temperatures and pressures. | Aims for reactions at ambient temperature and pressure. |

| Waste | Generates significant chemical waste requiring disposal. | Designs processes to minimize or eliminate waste at the source. |

Exploration of New Biological Targets and Research Applications beyond current scope

While the structural motifs of this compound suggest potential biological activity, its specific targets and applications remain largely unexplored. The presence of the dichlorophenyl group is found in compounds with a range of activities, including pesticides and pharmaceuticals. nih.govnih.govdrugbank.com Similarly, the trifluoroethylamine moiety is a key component in various bioactive molecules and can serve as a bioisostere for amide bonds, enhancing proteolytic stability. researchgate.netrsc.orgresearchgate.net

Future research should systematically screen this compound against a wide array of biological targets to uncover novel therapeutic or agrochemical potential. This exploration could include:

High-Throughput Screening (HTS): Testing the compound against large libraries of enzymes, receptors, and ion channels to identify initial "hits."

Phenotypic Screening: Assessing the compound's effect on cellular or organismal models of disease to identify desired physiological outcomes without a preconceived target.

Target-Based Discovery: Based on structural similarities to known active compounds, investigating its activity against specific biological targets, such as those involved in the central nervous system, infectious diseases, or metabolic disorders. kangmei.com

Given its fluorinated nature, the compound could also be explored for applications in diagnostics, such as a scaffold for developing probes for Positron Emission Tomography (PET) imaging, a field where fluorine-18 (B77423) is widely used. pharmtech.com

Advancements in Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and interactions, thereby reducing the need for costly and time-consuming laboratory experiments. uantwerpen.be For this compound, computational modeling can guide the design of analogs with improved potency, selectivity, and pharmacokinetic profiles.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of molecules with their biological activity. researchgate.netnih.govnih.gov This can predict the activity of new, unsynthesized derivatives.

Molecular Docking: Simulating the binding of the compound to the three-dimensional structure of a biological target. This can help elucidate its mechanism of action and guide modifications to improve binding affinity. uantwerpen.be

Molecular Dynamics (MD) Simulations: Modeling the dynamic behavior of the compound and its target over time, providing deeper insights into the stability of their interaction. uantwerpen.be

The integration of artificial intelligence (AI) and machine learning with these models can further enhance predictive accuracy, helping to optimize chemical reactions and forecast biological activity with greater precision. pharmaceutical-technology.comyoutube.com

Integration of Multi-Omics Data in Understanding Compound Effects at a Systems Level

To fully comprehend the biological effects of this compound, it is essential to move beyond a single-target perspective and adopt a systems-level view. Multi-omics—the integrated analysis of data from genomics, transcriptomics, proteomics, and metabolomics—provides a holistic picture of how a compound perturbs cellular networks. ahajournals.orgnashbio.com

Applying a multi-omics approach could reveal:

Mechanism of Action: By observing global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the cellular pathways affected by the compound. researchgate.net

Off-Target Effects: This systems-level view can uncover unintended interactions that might lead to toxicity, providing an early warning in the drug discovery process. nashbio.com

Biomarker Discovery: Multi-omics data can help identify molecular signatures that predict a cell's or an organism's response to the compound, paving the way for personalized medicine applications. ahajournals.org

The table below outlines the different omics layers and the insights they can provide in studying the effects of a small molecule.

| Omics Layer | Data Analyzed | Potential Insights |

| Transcriptomics | mRNA levels | Changes in gene expression, affected signaling pathways. |

| Proteomics | Protein abundance and modifications | Alterations in protein function, post-translational modifications. |

| Metabolomics | Small molecule metabolites | Disruptions in metabolic networks, biochemical pathway analysis. aspect-analytics.com |

| Genomics | DNA sequence | Identification of genetic factors influencing compound response. |

Overcoming Research Limitations and Fostering Interdisciplinary Collaborations in Chemical Biology

Advancing the study of this compound is fraught with challenges inherent to fluorine chemistry and modern drug discovery. The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, can complicate synthesis and lead to unpredictable metabolic pathways. nih.govresearchgate.netacs.org Furthermore, predicting the precise effects of fluorination on properties like lipophilicity and basicity remains a significant hurdle. researchgate.net

Overcoming these limitations requires a highly collaborative and interdisciplinary approach. nih.govacs.org Effective research will depend on partnerships between:

Synthetic Chemists: To design and execute efficient and sustainable synthetic routes. nih.gov

Computational Chemists: To model molecular properties and guide the design of new analogs.

Biologists and Pharmacologists: To perform biological testing, identify targets, and elucidate mechanisms of action. parabolicdrugs.com

Data Scientists: To analyze complex multi-omics datasets and build predictive models. youtube.com

Such collaborations, particularly between academic and industrial researchers, are crucial for translating fundamental discoveries into tangible applications. parabolicdrugs.comacs.org Fostering these interdisciplinary teams will be essential to navigate the complexities of medicinal chemistry and unlock the full scientific potential of this compound. sydney.edu.au

Q & A

Q. What are the optimized synthetic routes for 1-(3,4-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine, and how can reaction conditions influence yield and purity?

Methodological Answer: Synthesis of halogenated aromatic amines often involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce aryl groups. For analogs like 5-(3,4-dichloro-phenyl)-nicotinamide derivatives, palladium catalysts (e.g., [PdCl₂(dppf)]) and boronic acids are used under controlled pH and temperature (65–80°C) . Key parameters include:

- Temperature : Elevated temperatures (65–80°C) enhance reaction rates but require careful monitoring to avoid side reactions.

- Catalyst loading : 1–5 mol% Pd catalysts ensure efficient coupling while minimizing costs.

- Purification : Preparative HPLC with chiral columns (e.g., ChiralPak AD®) resolves enantiomers, achieving >95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

- NMR Spectroscopy : H and F NMR identify substituent positions (e.g., dichloro-phenyl vs. trifluoroethyl groups). For example, F NMR at ~-70 ppm confirms trifluoroethylamine presence .

- Mass Spectrometry (MS) : High-resolution MS (e.g., ISP-MS) validates molecular weight (e.g., [M−H]⁻ peaks at 395.2/397.2 for brominated analogs) .

- X-ray Crystallography : Resolves absolute configuration, critical for chiral compounds .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Solubility : Test in polar aprotic solvents (DMSO, methanol) and aqueous buffers (pH 5–7). Analogs like 2,2,2-trifluoro-1-(4-methoxyphenyl)ethylamine hydrochloride show slight solubility in chloroform and methanol .

- Stability : Long-term storage at -20°C in inert atmospheres minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) assess hydrolytic/oxidative stability .

Advanced Research Questions

Q. How can researchers evaluate the pharmacological activity of this compound in vitro and in vivo?

Methodological Answer:

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., CB1/CB2 receptor affinity using [³H]CP-55,940) determine Ki values. For analogs, CB1 affinity ranges from 0.028 μM to >10 μM .

- Enzymatic Inhibition : Fluorescence-based assays (e.g., HDL cholesterol modulation via CETP inhibition) .

- In Vivo Models :

- Hamster Studies : Oral administration (30 mg/kg) evaluates HDL cholesterol elevation (e.g., +77.9% to +121.9% vs. control) .

- Dose-Response Curves : Establish EC₅₀ values for efficacy and toxicity.

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) achieve nanogram-level sensitivity. Internal standards (e.g., deuterated analogs) correct for matrix effects .

- Sample Preparation : Protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) enhances recovery rates (>85%) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Substituent Variation : Compare trifluoroethylamine vs. ethylamine analogs. For example, trifluoro substitution enhances metabolic stability but may reduce solubility .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with cyclohexyl groups in nicotinamide derivatives) .

Q. How should contradictory data in solubility or bioactivity be resolved?

Methodological Answer:

- Method Validation : Replicate experiments under standardized conditions (e.g., pH, temperature). For solubility discrepancies, use dynamic light scattering (DLS) to detect aggregates .

- Meta-Analysis : Compare data across studies (e.g., HDL effects in hamsters vs. mice) to identify species-specific trends .

Safety and Compliance

Q. What safety protocols are essential for handling halogenated amines like this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |